molecular formula C18H19N5OS B5963629 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide

Cat. No. B5963629
M. Wt: 353.4 g/mol
InChI Key: BULGTINHDMAIIZ-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits.

Mechanism of Action

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide reduces inflammation and pain, making it an effective treatment for conditions such as arthritis and other inflammatory disorders.
Biochemical and Physiological Effects
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide has been found to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the modulation of neurotransmitter activity. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide has several advantages for lab experiments, including its ability to reduce inflammation and pain, making it a useful tool for studying the mechanisms of these processes. However, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic benefits.

Future Directions

There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide, including the development of new synthetic methods for producing the compound, the investigation of its potential therapeutic benefits for various diseases and conditions, and the exploration of its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to determine the safety and toxicity of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with benzyl bromide and sodium azide. The final step involves the reaction of the intermediate product with 2-methylphenylpropanoyl chloride to produce 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide.

Scientific Research Applications

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic benefits. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-8-6-7-11-16(13)19-17(24)14(2)25-18-20-21-22-23(18)12-15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULGTINHDMAIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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